2-Amino-6-methylnicotinaldehyde

Description

The exact mass of the compound 2-Amino-6-methylpyridine-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-methylnicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methylnicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

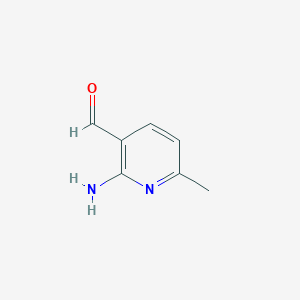

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFQGCDZCNDOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694767 | |

| Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-99-3 | |

| Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 2-Amino-6-methylnicotinaldehyde

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-methylnicotinaldehyde

Foreword

2-Amino-6-methylnicotinaldehyde stands as a pivotal heterocyclic building block, strategically positioned at the crossroads of medicinal chemistry, materials science, and synthetic innovation. Its unique molecular architecture, featuring a pyridine core functionalized with a reactive aldehyde and a nucleophilic amino group, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive exploration of its fundamental physicochemical characteristics, offering researchers, scientists, and drug development professionals the technical insights required to harness its full synthetic potential. By elucidating its properties, from spectroscopic signatures to chemical reactivity, we aim to empower scientists to make informed experimental choices and accelerate the pace of discovery.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. 2-Amino-6-methylnicotinaldehyde is systematically identified by a unique set of descriptors that define its atomic composition and connectivity.

-

IUPAC Name: 2-Amino-6-methylpyridine-3-carbaldehyde

-

CAS Number: 1211516-02-7[1]

-

Molecular Formula: C₇H₈N₂O[1]

The structural arrangement, consisting of a pyridine ring substituted at the 2-, 3-, and 6-positions, dictates its chemical behavior and physical properties.

Caption: 2D structure of 2-Amino-6-methylnicotinaldehyde.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. This table summarizes the key physicochemical data for 2-Amino-6-methylnicotinaldehyde and related compounds, providing a baseline for experimental design.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be a solid at room temperature. | Similar pyridine aldehydes and aminopyridines are solids[3][4]. |

| Melting Point | Data not available. Related compound 2-amino-6-methylpyridine melts at 40-44 °C. | [3][5] |

| Boiling Point | Data not available. Related compound 2-amino-6-methylpyridine boils at 208-209 °C. | [5][6] |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Polar functional groups suggest solubility in polar organic solvents[4]. |

| pKa | Data not available. The pyridine nitrogen and amino group confer basic properties. | The pyridine nitrogen pKa is typically ~5; the amino group influences this. |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). Hygroscopic. | [6] |

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The distinct functional groups of 2-Amino-6-methylnicotinaldehyde produce a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their specific shifts are influenced by the electronic effects of the amino, methyl, and aldehyde substituents.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between δ 5.0-6.0 ppm[7].

-

Methyl Protons (-CH₃): A sharp singlet in the upfield region, around δ 2.3-2.6 ppm.

-

-

¹³C NMR: The carbon spectrum will complement the proton data.

-

Carbonyl Carbon (-CHO): A highly deshielded signal, expected around δ 190-200 ppm.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen, amino, and aldehyde groups will be the most deshielded.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]

-

N-H Stretching: The amino group will exhibit one or two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The presence of two bands (symmetric and asymmetric stretching) is common for primary amines[7].

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹[9].

-

C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1680-1710 cm⁻¹. Conjugation with the pyridine ring may lower this frequency slightly.

-

N-H Bending: The amino group will also show a bending vibration around 1600-1650 cm⁻¹[7].

-

C=C and C=N Stretching: Vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI-MS) is used to determine the molecular weight and obtain structural information from fragmentation patterns[8].

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (136.15 g/mol ) is expected.

-

Key Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (M-29, loss of CHO) or the loss of a hydrogen radical (M-1).

Caption: General workflow for spectroscopic analysis.

Experimental Protocols for Characterization

Trustworthy data is built upon robust and reproducible methodologies. The following protocols outline standard procedures for the characterization of 2-Amino-6-methylnicotinaldehyde.

Protocol 1: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

-

Sample Preparation: Place a small, finely powdered amount of the dry compound into a capillary tube, packing it to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol 2: ¹H NMR Spectroscopic Analysis

Causality: This protocol ensures a high-resolution spectrum by properly preparing the sample and setting appropriate acquisition parameters, allowing for unambiguous assignment of proton signals.

-

Sample Preparation: Accurately weigh 10-15 mg of 2-Amino-6-methylnicotinaldehyde and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer: Filter the solution through a pipette containing a small cotton plug into a 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Shimming & Tuning: Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm).

Chemical Reactivity and Stability Profile

The synthetic utility of 2-Amino-6-methylnicotinaldehyde is derived from the reactivity of its constituent functional groups.

-

Aldehyde Group: As a primary reactive site, the aldehyde is susceptible to:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-amino-6-methylnicotinic acid).

-

Reduction: Can be reduced to the primary alcohol ( (2-amino-6-methylpyridin-3-yl)methanol).

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent to form new substituted amines, a cornerstone reaction in medicinal chemistry for building molecular diversity[10].

-

Condensation Reactions: Can participate in Knoevenagel or Wittig-type reactions to form carbon-carbon double bonds[10].

-

-

Amino Group: The exocyclic amino group acts as a nucleophile and can undergo acylation, alkylation, or serve as a directing group in further aromatic substitutions.

-

Stability: The compound is generally stable under standard conditions but is noted to be hygroscopic, meaning it can absorb moisture from the air[6]. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. It should be kept away from strong oxidizing agents and strong acids[6].

Caption: Potential reaction pathways from the aldehyde group.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and 2-Amino-6-methylnicotinaldehyde serves as a valuable intermediate for accessing novel therapeutics.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The functional handles on this molecule allow for systematic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets[10].

-

Synthesis of Heterocyclic Compounds: The aldehyde and amino groups can be used in cyclization reactions to construct fused heterocyclic ring systems, which are often found in biologically active natural products and synthetic drugs.

-

Building Block for Bioactive Molecules: It is used as a key intermediate for synthesizing a range of active pharmaceutical ingredients (APIs), including those with potential applications in treating neurological conditions and cancer[5]. For instance, related aminonicotinamide derivatives have been developed as potent histone deacetylase (HDAC) inhibitors for oncology[11].

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-6-methylnicotinaldehyde is not widely available, data from the closely related compound 2-amino-6-methylpyridine provides essential guidance. Caution: This information should be used as a preliminary guide; a substance-specific risk assessment is required before use.

-

Hazards: The related compound 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation[6]. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood[6].

-

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[6].

-

Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[6]. The container should be tightly closed.

Conclusion

2-Amino-6-methylnicotinaldehyde is a functionally rich pyridine derivative with significant potential as a chemical intermediate. Its physicochemical properties, characterized by the interplay of its aldehyde, amino, and methyl-substituted pyridine core, make it a versatile substrate for a wide array of synthetic transformations. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in advancing research, particularly in the rational design of novel therapeutic agents.

References

-

2-Amino-6-(dimethylamino)nicotinaldehyde | C8H11N3O | CID 72214425. PubChem. [Link]

-

2-Amino-6-(Dimethylamino)Nicotinaldehyde. MySkinRecipes. [Link]

-

2-amino-6-methylisonicotinic acid - C7H8N2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

- Method for producing 2-amino-6-methylnicotinic acid.

-

2-Amino-6-methylpyridine | C6H8N2 | CID 15765. PubChem. [Link]

-

2-Amino-6-methylpyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

-

Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link]

-

2-bromo-6-methylnicotinaldehyde - 853179-74-5. ChemSynthesis. [Link]

-

2-Amino-6-pyridinecarboxaldehyde | C6H6N2O | CID 23131418. PubChem. [Link]

-

The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed. [Link]

-

Purification, characterization, and sequence analysis of 2-aminomuconic 6-semialdehyde dehydrogenase from Pseudomonas pseudoalcaligenes JS45. PubMed. [Link]

-

The Chemical Profile and Applications of 2-Amino-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]

-

2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China. Pipzine Chemicals. [Link]

-

2-Amino-6-methyl-3-nitropyridine | C6H7N3O2 | CID 226028. PubChem. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). Human Metabolome Database. [Link]

- Process for the preparation of 2-amino-alkylpyridines.

-

Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]

Sources

- 1. 6-AMino-2-Methylnicotinaldehyde CAS#: 1211516-02-7 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. alkalimetals.com [alkalimetals.com]

- 4. 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China | High-Purity Pyridine Derivatives [pipzine-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. mdpi.com [mdpi.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-6-methylnicotinaldehyde structural analysis and confirmation

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 2-Amino-6-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its versatile functional groups, which serve as key synthons for more complex molecular architectures. The unambiguous confirmation of its chemical structure is a critical prerequisite for its application in drug development and other advanced research fields. This guide provides a comprehensive, multi-technique approach to the structural elucidation and confirmation of 2-amino-6-methylnicotinaldehyde. We delve into the rationale behind the selection of analytical techniques, offering detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. This document is designed to serve as a practical reference for researchers, providing not only the "how" but also the "why" behind the methodologies, ensuring a robust and self-validating system for structural confirmation.

Introduction: The Structural Imperative

The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional structure. In the context of drug development, even minor structural ambiguities can lead to significant deviations in efficacy, toxicity, and overall pharmacological profile. 2-Amino-6-methylnicotinaldehyde (CAS: 885276-99-3, Molecular Weight: 136.15 g/mol ) presents a unique combination of a nucleophilic amino group, a reactive aldehyde, and a directing methyl group on a pyridine scaffold. This arrangement offers multiple avenues for chemical modification, making it a valuable building block. Consequently, rigorous structural verification is not merely a procedural step but a foundational pillar of scientific integrity.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow, beginning with the foundational spectroscopic techniques and progressing to the definitive, three-dimensional analysis provided by X-ray crystallography. Each section is crafted to build upon the last, creating a cohesive and self-validating narrative of structural confirmation.

The Analytical Workflow: A Multi-Pronged Approach

The confirmation of 2-amino-6-methylnicotinaldehyde's structure relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides an unassailable confirmation of the molecule's identity and purity.

Caption: Overall workflow for the structural elucidation of 2-amino-6-methylnicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-amino-6-methylnicotinaldehyde, a combination of ¹H, ¹³C, and 2D NMR experiments is recommended for a comprehensive analysis.

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shifts for 2-amino-6-methylnicotinaldehyde. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds such as 2-amino-6-methylpyridine and 6-methylnicotinaldehyde[1][2][3].

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | s | - |

| Pyridine-H4 | 7.5 - 7.7 | d | ~8.0 |

| Pyridine-H5 | 6.4 - 6.6 | d | ~8.0 |

| Amino-H₂ | 4.5 - 5.5 | br s | - |

| Methyl-H₃ | 2.4 - 2.6 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 193 |

| Pyridine C2-NH₂ | 160 - 162 |

| Pyridine C6-CH₃ | 158 - 160 |

| Pyridine C4 | 138 - 140 |

| Pyridine C3-CHO | 118 - 120 |

| Pyridine C5 | 108 - 110 |

| Methyl-C | 22 - 24 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of purified 2-amino-6-methylnicotinaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for its ability to dissolve a wide range of organic compounds.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Rationale: This initial spectrum provides an overview of the proton environments, their integrations (ratio of protons), and their coupling patterns. The distinct chemical shifts of the aldehyde, aromatic, and methyl protons should be readily identifiable.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Rationale: This experiment identifies all unique carbon environments in the molecule. The aldehyde carbonyl carbon will be significantly downfield, while the aromatic and methyl carbons will appear in their characteristic regions.

-

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H4 and H5 would confirm their adjacent positions on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

Rationale: 2D NMR techniques are invaluable for resolving ambiguities in spectral assignments, especially in complex molecules. They provide a robust, self-validating network of correlations that confirms the molecular framework.

-

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Expected Mass Spectrometric Data

-

Molecular Formula: C₇H₈N₂O

-

Exact Mass: 136.0637

-

Molecular Weight: 136.15

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Expected Ion (m/z) | Interpretation |

| ESI+ | 137.0715 | [M+H]⁺ |

| EI | 136 (M⁺) | Molecular Ion |

| EI | 135 ([M-H]⁺) | Loss of a hydrogen radical |

| EI | 108 ([M-CO]⁺) | Loss of carbon monoxide |

| EI | 93 ([M-CO-CH₃]⁺) | Subsequent loss of a methyl radical |

Experimental Protocol for MS Analysis

-

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which typically preserves the molecular ion.

-

Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass for C₇H₉N₂O⁺ (137.0715).

-

-

Electron Ionization (EI) Mass Spectrometry:

-

Technique: EI is a higher-energy ionization technique that induces fragmentation.

-

Procedure: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Rationale: The fragmentation pattern provides a "fingerprint" of the molecule's structure. The loss of characteristic neutral fragments (e.g., CO, H) can help to confirm the presence of the aldehyde functional group and the overall stability of the pyridine ring. This technique is complementary to the soft ionization of ESI.

-

Infrared (IR) Spectroscopy: The Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Expected IR Absorption Bands

Based on data from related aminopyridine compounds, the following characteristic absorption bands are expected for 2-amino-6-methylnicotinaldehyde[4][5][6][7].

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 2950 - 2850 | C-H stretching | Methyl Group (-CH₃) |

| 2850 - 2750 | C-H stretching | Aldehyde (-CHO) |

| 1700 - 1680 | C=O stretching | Aldehyde |

| 1640 - 1600 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic Ring |

| 1330 - 1260 | C-N stretching | Aromatic Amine |

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to the expected values. The presence of strong bands in the N-H and C=O stretching regions is crucial for confirming the presence of the amino and aldehyde functional groups, respectively.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide robust evidence for the chemical structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Caption: 2D representation of 2-amino-6-methylnicotinaldehyde.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: High-quality single crystals are a prerequisite for this technique. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

-

Analysis: The refined structure will confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. It will also reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amino group. The planarity of the pyridine ring and the orientation of the substituents can be definitively determined. The use of X-ray crystallography for substituted pyridines is well-documented and provides a gold standard for structural confirmation[8][9][10].

Conclusion: A Unified and Self-Validating Approach

The structural confirmation of 2-amino-6-methylnicotinaldehyde is best achieved through a multi-faceted analytical approach. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule in solution. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides a rapid check for the presence of key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.

By following the protocols and rationale outlined in this guide, researchers, scientists, and drug development professionals can be confident in the structural integrity of their 2-amino-6-methylnicotinaldehyde, ensuring a solid foundation for their subsequent research and development endeavors.

References

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available from: [Link]

-

ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available from: [Link]

-

ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

-

Journal of the American Chemical Society. Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Available from: [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

- Google Patents. Method for producing 2-amino-6-methylnicotinic acid.

-

Semantic Scholar. Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes. Available from: [Link]

-

PubChem. 2-Amino-6-(dimethylamino)nicotinaldehyde. Available from: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

-

WIPO Patentscope. METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. Available from: [Link]

-

PubChem. 2-Amino-6-pyridinecarboxaldehyde. Available from: [Link]

-

ResearchGate. Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. Available from: [Link]

-

PubChem. 2-Amino-6-methylpyridine. Available from: [Link]

-

National Center for Biotechnology Information. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available from: [Link]

-

NIST WebBook. 6-Aminonicotinamide. Available from: [Link]

-

MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available from: [Link]

-

NIST WebBook. 2-Methyl-2-decanol. Available from: [Link]

Sources

- 1. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 2. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 3. 6-Methylnicotinaldehyde(53014-84-9) 1H NMR spectrum [chemicalbook.com]

- 4. chimia.ch [chimia.ch]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

The Genesis of a Key Pharmaceutical Intermediate: An In-depth Guide to the Early Research and Discovery of 2-Amino-6-methylnicotinaldehyde

Introduction: Unveiling a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and synthetic pharmaceuticals. Within this vast family, 2-Amino-6-methylnicotinaldehyde has emerged as a particularly valuable intermediate. Its unique arrangement of an aldehyde, an amino group, and a methyl group on the pyridine core provides a versatile platform for the synthesis of complex, biologically active molecules. This guide delves into the foundational research and plausible early synthetic strategies that likely led to the discovery and characterization of this important compound, offering a blend of historical context and practical synthetic wisdom for today's researchers. While a singular, seminal "discovery" paper for this specific molecule remains elusive in readily available literature, its synthesis can be logically reconstructed from the well-established chemistry of its precursors, notably 2-amino-6-methylpyridine and its derivatives.

The Foundational Chemistry: Synthesis of the 2-Amino-6-methylpyridine Core

The journey to 2-Amino-6-methylnicotinaldehyde begins with the synthesis of its foundational building block, 2-amino-6-methylpyridine. Early organic chemists developed several methods for the amination of pyridine rings, with the Tschitschibabin (Chichibabin) reaction being a landmark achievement.[1] This method, involving the reaction of a pyridine derivative with sodium amide in an inert solvent, provided a direct route to aminopyridines.[1]

The causality behind this choice of reagents is rooted in the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom renders the α- and γ-positions susceptible to nucleophilic attack. Sodium amide, a powerful nucleophile, attacks the 2-position of α-picoline (2-methylpyridine). The subsequent loss of a hydride ion, which then reacts with an amino proton to liberate hydrogen gas, drives the reaction forward, yielding the sodium salt of the aminopyridine.

However, the Tschitschibabin reaction, while historically significant, presented considerable safety and scalability challenges due to the use of sodium amide and the formation of sodium hydride.[1] This spurred the development of alternative methods, including the reaction of α-picoline with ammonia in the presence of cobalt-containing catalysts, or with chloramine.[1] Each of these early methods came with its own set of drawbacks, such as low yields or the handling of hazardous reagents, reflecting the evolving nature of synthetic chemistry.[1]

A more modern and efficient approach involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide, which itself can be synthesized from 2-cyano-6-methylpyridine. This route offers milder reaction conditions and often higher yields.

From Core to Carboxylic Acid: The Emergence of 2-Amino-6-methylnicotinic Acid

With a reliable synthesis of the 2-amino-6-methylpyridine core established, the next logical step toward the target aldehyde is the introduction of a carbon-based functional group at the 3-position, typically a carboxyl group. This leads to the formation of 2-amino-6-methylnicotinic acid, a crucial precursor.

Early synthetic chemists would have likely approached this transformation through the hydrolysis of a nitrile precursor, 2-amino-3-cyano-6-methylpyridine. A plausible and efficient modern route, detailed in patent literature, involves a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine.[2] In this process, the chloro- and cyano-substituted pyridine is treated with aqueous ammonia under heat and pressure in an autoclave.[2] This initial step results in the formation of 2-amino-6-methylnicotinamide. Subsequent hydrolysis of the amide with a base like potassium hydroxide, followed by acidification, yields the desired 2-amino-6-methylnicotinic acid.[2]

This one-pot approach is a testament to the efficiency of modern synthetic methods, combining two transformations without the need for isolation of the intermediate amide.[2] The choice of a chloro-substituted pyridine as the starting material is strategic, as the chlorine atom is a good leaving group for nucleophilic aromatic substitution by ammonia.

The overall synthetic pathway from a readily available starting material to the key carboxylic acid intermediate can be visualized as follows:

Caption: Plausible Synthetic Pathway to 2-Amino-6-methylnicotinic Acid.

The Final Transformation: Reduction to 2-Amino-6-methylnicotinaldehyde

The conversion of a carboxylic acid to an aldehyde is a delicate operation, requiring a reducing agent that is potent enough to effect the transformation but mild enough to avoid over-reduction to the corresponding alcohol. While early methods may have involved more circuitous routes, a common and reliable strategy in modern organic synthesis involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an amide, followed by a controlled reduction.

A highly effective and plausible method involves the use of a morpholinamide derivative. This approach offers excellent control over the reduction process.

Experimental Protocol: A Plausible Early Synthesis of 2-Amino-6-methylnicotinaldehyde

This protocol describes a logical, multi-step synthesis based on established chemical principles that would have been accessible to early researchers in the field, albeit with potentially different reagents for the final reduction step.

Step 1: Synthesis of 2-Amino-6-methylnicotinic Acid

This procedure is adapted from a patented one-pot synthesis.[2]

-

Reaction Setup: In a suitable autoclave, combine 2-chloro-3-cyano-6-methylpyridine (1 equivalent) with a 28% aqueous solution of ammonia.

-

Amination and Hydrolysis: Seal the autoclave and heat the reaction mixture to 170°C for 7 hours with stirring.

-

Ammonia Removal: After cooling to room temperature, carefully vent and remove the excess ammonia under reduced pressure.

-

Saponification: To the resulting reaction mixture, add potassium hydroxide (2.5-3 equivalents) and heat at 100°C for 3 hours with stirring.

-

Acidification and Isolation: Cool the reaction mixture to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid. The precipitated solid is then collected by filtration, washed with cold water, and dried to yield 2-amino-6-methylnicotinic acid.

Step 2: Conversion to 2-Amino-6-methylnicotinoyl Chloride

-

Reaction Setup: Suspend 2-amino-6-methylnicotinic acid (1 equivalent) in a dry, inert solvent such as dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Chlorination: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.

Step 3: Reduction to 2-Amino-6-methylnicotinaldehyde

A controlled reduction is key. While modern methods might employ reagents like lithium tri-tert-butoxyaluminum hydride, an early approach might have utilized a Rosenmund reduction of the acid chloride.

-

Catalyst Preparation: Prepare a catalyst of palladium on barium sulfate (Pd/BaSO₄), often "poisoned" with a sulfur compound like quinoline-sulfur to prevent over-reduction.

-

Reaction Setup: Dissolve the 2-amino-6-methylnicotinoyl chloride from the previous step in a dry, inert solvent (e.g., toluene). Add the prepared catalyst.

-

Hydrogenation: Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature.

-

Workup and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter off the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford pure 2-Amino-6-methylnicotinaldehyde.

The workflow for this final, critical stage can be visualized as follows:

Caption: Final Steps to 2-Amino-6-methylnicotinaldehyde.

Early Characterization and Data

The initial discovery and characterization of a new compound would have relied on classical analytical techniques. For 2-Amino-6-methylnicotinaldehyde, this would have included:

-

Melting Point Determination: A sharp melting point would indicate the purity of the synthesized compound.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (C₇H₈N₂O) and confirm the elemental composition.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the aldehyde, and the aromatic C=C and C=N vibrations of the pyridine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In later years, ¹H and ¹³C NMR would become the definitive tools for structural elucidation, confirming the positions of the protons and carbons on the pyridine ring and its substituents.

-

The following table summarizes the key physicochemical properties of the target compound and its immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Amino-6-methylnicotinic acid | C₇H₈N₂O₂ | 152.15 | 846021-26-9 |

| 2-Amino-6-methylnicotinaldehyde | C₇H₈N₂O | 136.15 | Not readily available |

Conclusion and Future Outlook

The early research into 2-Amino-6-methylnicotinaldehyde, while not encapsulated in a single, easily identifiable publication, can be understood as a logical extension of the foundational principles of pyridine chemistry. The journey from the pioneering but often hazardous Tschitschibabin reaction to more controlled and efficient multi-step syntheses reflects the broader evolution of organic chemistry. The synthesis of this molecule, likely proceeding through the key intermediate 2-amino-6-methylnicotinic acid, showcases the strategic thinking required to introduce and manipulate functional groups on an aromatic scaffold.

For researchers and drug development professionals today, understanding this historical and chemical context is not merely an academic exercise. It provides a deeper appreciation for the versatility of the 2-Amino-6-methylnicotinaldehyde scaffold and informs the design of novel synthetic routes to its derivatives. As the quest for new therapeutics continues, this humble yet powerful intermediate will undoubtedly play a continued role in the discovery of next-generation medicines.

References

- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

- Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

Sources

The Pivotal Role of Substituted Aminonicotinaldehydes: A Technical Guide for Researchers and Drug Development Professionals

Sources

- 1. nbinno.com [nbinno.com]

- 2. 6-Aminonicotinaldehyde | Building Block | RUO [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 10. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] A Review of Structure Activity Relationship of Amiodarone and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. jetir.org [jetir.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 20. Organic electronics by design: the power of minor atomic and structural changes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Palladium complexes containing imino phenoxide ligands: synthesis, luminescence, and their use as catalysts for the ring-opening polymerization of rac-lactide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 25. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic and Computational Investigation of 2-Amino-6-methylnicotinaldehyde Derivatives

Abstract

This technical guide offers a comprehensive framework for the multifaceted investigation of 2-Amino-6-methylnicotinaldehyde and its derivatives. These pyridine-based compounds are of significant interest as versatile scaffolds in medicinal chemistry and materials science.[1][2] A thorough characterization is paramount for understanding their structure-property relationships, which dictates their potential in applications such as drug design and the development of non-linear optical (NLO) materials.[3][4] This document provides an in-depth exploration of the critical spectroscopic techniques—Fourier-transform infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy—complemented by a robust theoretical framework based on Density Functional Theory (DFT). We detail not only the experimental protocols but also the causality behind methodological choices, ensuring a self-validating system of analysis. This integrated approach, combining empirical data with computational validation, provides the authoritative grounding necessary for researchers, scientists, and drug development professionals to accelerate their research and development endeavors.

Introduction: The Versatile Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and functional materials. The strategic placement of electron-donating groups (EDG) and electron-accepting groups (EWG) on the pyridine ring can precisely modulate the molecule's electronic, optical, and biological properties.[3] The 2-Amino-6-methylnicotinaldehyde scaffold is a prime example of this design principle, featuring an amino group (EDG) and an aldehyde group (EWG). This arrangement creates a donor-π-acceptor (D-π-A) system, which is a known predicate for significant non-linear optical (NLO) properties and a key feature in designing molecules for targeted biological interactions.[3]

A comprehensive understanding of these molecules is impossible without a detailed structural and electronic characterization. Spectroscopic analysis provides direct, empirical evidence of molecular structure and behavior, while computational chemistry offers a powerful lens to predict and validate these findings at a quantum level.[5][6] This guide synthesizes these two domains to provide a holistic investigatory workflow.

Synthesis and Sample Preparation

While numerous synthetic routes exist, a common approach involves multi-step synthesis starting from precursors like 2-chloro-3-cyano-6-methylpyridine or 2-chloronicotinic acid.[7][8] A generalized synthetic pathway is often achieved through amination, followed by functional group transformations to yield the final aldehyde derivative.[7]

dot

Caption: A generalized multi-step synthetic workflow.

Causality in Sample Purity: For all spectroscopic methods, sample purity is non-negotiable. Impurities, residual solvents, or starting materials will introduce confounding signals, leading to erroneous spectral interpretation. It is imperative to purify the synthesized compound, typically via recrystallization or column chromatography, and confirm its purity (>99%) before proceeding with analysis. The absence of signals from known precursors in NMR and the sharpness of the melting point are primary indicators of a sample's suitability for detailed spectroscopic investigation.

Spectroscopic Characterization: An Empirical Approach

Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy probes the quantized vibrational states of a molecule. FT-IR and FT-Raman are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Expertise in Action: The primary amine (-NH₂) group, for instance, exhibits characteristic symmetric and asymmetric stretching vibrations.[10] The aldehyde (-CHO) group has a very strong and distinct C=O stretching band. Observing these specific bands provides direct evidence for the successful synthesis of the target molecule. FT-Raman is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Experimental Protocol: FT-IR/FT-Raman

-

Sample Preparation: For FT-IR, the KBr pellet technique is standard. Mix ~1 mg of the purified solid sample with ~100 mg of dry KBr powder and press into a transparent pellet. For FT-Raman, the solid sample can be placed directly into a sample holder.[11]

-

Instrument Setup:

-

FT-IR Spectrometer: Use an instrument equipped with a KBr beam splitter and a suitable detector.

-

FT-Raman Spectrometer: Use an instrument with a Nd:YAG laser source operating at 1.064 µm.

-

-

Data Acquisition: Record the spectra in the range of 4000–400 cm⁻¹ for FT-IR and 3500–100 cm⁻¹ for FT-Raman.[12] Set an appropriate resolution (e.g., ±2 cm⁻¹).

-

Analysis: Identify and assign the characteristic vibrational bands by comparing the experimental spectra with established literature values for similar compounds and with theoretically calculated frequencies.

Data Presentation: Key Vibrational Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (Experimental) | Supporting References |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3500–3300 | [10][13] |

| Amino (-NH₂) | Scissoring (Bending) | 1650–1600 | [13] |

| Aldehyde (C=O) | Stretch | ~1700 | |

| Aldehyde (C-H) | Stretch | 2850–2750 | |

| Pyridine Ring | C=C, C=N Stretch | 1600–1400 | [11] |

| Methyl (-CH₃) | Asymmetric & Symmetric Stretch | 2980–2870 | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete molecular structure in solution by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.[15] Two-dimensional techniques like HSQC can further confirm the connectivity between protons and carbons.[16]

Expertise in Action: The chemical shift (δ) of a proton or carbon nucleus is highly sensitive to its local electronic environment. For example, the aldehyde proton is highly deshielded and appears far downfield (9-10 ppm). The amino protons often appear as a broad singlet, and their position can be solvent-dependent.[10][13] The number of signals, their splitting patterns (multiplicity), and their integration values in the ¹H NMR spectrum allow for a complete assignment of the proton skeleton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[10]

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 600 MHz or higher for complex derivatives).[17]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.[18]

-

-

Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling constants to assign the structure.

Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)

| Proton / Carbon | Type | Expected Chemical Shift (δ, ppm) | Supporting References |

| -CHO | ¹H | 9.5 – 10.5 | General Organic Chemistry Principles |

| -NH₂ | ¹H | 5.0 – 8.0 (broad) | [10][13] |

| Pyridine Ring | ¹H | 6.5 – 8.5 | [11] |

| -CH₃ | ¹H | 2.3 – 2.6 | [11] |

| -C=O (Aldehyde) | ¹³C | 190 – 200 | [19] |

| Pyridine Ring | ¹³C | 110 – 160 | [11] |

| -CH₃ | ¹³C | ~20-25 | [11] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals.[20] It is particularly useful for studying conjugated systems and can be correlated with computational results from Time-Dependent DFT (TD-DFT).

Expertise in Action: The absorption maxima (λ_max) are indicative of the energy required for π → π* and n → π* transitions. For D-π-A systems like 2-Amino-6-methylnicotinaldehyde derivatives, these transitions are often in the near-UV range. The position and intensity of these bands are sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide insights into the nature of the excited state.[10][21]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, DMSO).[11]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of 200–800 nm, using a cuvette containing the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε). Compare these experimental values with those predicted by TD-DFT calculations.

Computational and Theoretical Analysis (DFT)

Density Functional Theory (DFT) has become an indispensable tool for corroborating experimental data and providing deep mechanistic insights.[3] Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a wide range of molecular properties can be accurately predicted.[12][22]

dot

Caption: Workflow for theoretical investigation using DFT.

-

Geometric Optimization: The first step is to calculate the molecule's equilibrium geometry, which corresponds to the lowest energy conformation. This provides theoretical bond lengths and angles that can be compared with crystallographic data if available.[22]

-

Vibrational Frequency Analysis: DFT calculations can predict the vibrational frequencies and intensities. These theoretical values are often scaled by a known factor to correct for anharmonicity and basis set deficiencies, providing a powerful tool for assigning the experimental FT-IR and FT-Raman spectra.[5]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic properties.[12] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and the energy required for electronic excitation. A smaller gap suggests the molecule is more polarizable and may have enhanced NLO properties.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of intramolecular bonding, charge distribution, and hyperconjugative interactions.[6] It can quantify the charge transfer from the amino group (donor) to the aldehyde and pyridine ring (acceptors), validating the D-π-A nature of the molecule and explaining its stability.[23]

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The true power of this investigation lies in the integration of all methods. A discrepancy in one technique can be resolved by another, leading to a self-validating and unambiguous structural assignment.

dot

Caption: Integrated workflow for spectroscopic and computational analysis.

This workflow demonstrates the logical progression from initial analysis to final confirmation. The experimental techniques (FT-IR, NMR, UV-Vis) lead to a proposed structure. This hypothesis is then rigorously tested against the predictions from DFT calculations. Strong agreement between the experimental and theoretical data provides a high degree of confidence in the final structural assignment and the understanding of the molecule's electronic properties.

Applications in Drug Development

The detailed characterization of 2-Amino-6-methylnicotinaldehyde derivatives is a critical step in drug discovery.[2] Structure-Activity Relationship (SAR) studies rely on understanding how small structural changes, confirmed by spectroscopy, affect a compound's interaction with a biological target, such as an enzyme or receptor.[2][4] The electronic properties elucidated by HOMO-LUMO and NBO analysis can help predict a molecule's metabolic stability and binding affinity. The amino-pyridine scaffold itself is present in numerous bioactive compounds, making its derivatives promising candidates for antimicrobial, anticancer, or kinase inhibitory agents.[10][24]

Conclusion

The spectroscopic and computational investigation of 2-Amino-6-methylnicotinaldehyde derivatives is a synergistic process that yields a comprehensive understanding of their molecular structure and electronic properties. This guide has outlined an integrated workflow, combining the empirical power of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy with the predictive and validation capabilities of DFT calculations. By adhering to these rigorous, self-validating protocols, researchers can confidently characterize these versatile compounds, paving the way for their rational design and application in drug discovery and advanced materials.

References

- Benchchem. (n.d.). Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.

- Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid. EP3162796A1.

- Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.

- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- Semantic Scholar. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine.

- Benchchem. (n.d.). Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide.

- ResearchGate. (n.d.). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol.

- CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin.

- Vels University. (2024). Computational aspects of DFT, HOMO-LUMO, PED, molecular docking and basic characterisations of Octad.

- Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.

- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde in Medicinal Chemistry.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (2025). Molecular structure, vibrational spectroscopic, NBO and HOMO–LUMO studies of 2-amino 6-bromo 3-formylchromone.

- Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline.

- PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.

- Benchchem. (2025). The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.

- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- ResearchGate. (n.d.). CO-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY.

- Sundaraganesan, N., et al. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes.

- NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

- ResearchGate. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry.

- ResearchGate. (2025). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine.

- NIH. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

- spectroscopyNOW.com. (2013). Journal Highlight: Spectroscopic studies on nicotine and nornicotine in the UV region.

- ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline.

- ResearchGate. (2025). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.vistas.ac.in [ir.vistas.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 2-Amino-6-methylnicotinaldehyde

An In-depth Technical Guide to the Reactivity of 2-Amino-6-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

2-Amino-6-methylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with an amino group at the 2-position, a methyl group at the 6-position, and a reactive aldehyde at the 3-position, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The pyridine core is a common motif in many ATP-competitive kinase inhibitors, and the strategic placement of the amino and aldehyde functionalities allows for a multitude of chemical transformations.[1] This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable building block, offering both theoretical insights and practical, field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

| Property | Estimated Value/Information | Source |

| Molecular Formula | C₇H₈N₂O | Inferred |

| Molecular Weight | 136.15 g/mol | [3] |

| IUPAC Name | 2-Amino-6-methylpyridine-3-carbaldehyde | Inferred |

| CAS Number | 885276-99-3 | [3] |

| Appearance | Likely a solid at room temperature | Inferred |

The electronic nature of the pyridine ring, coupled with the electron-donating amino group and the electron-withdrawing aldehyde group, creates a unique reactivity profile that will be explored in the subsequent sections.

Synthesis of 2-Amino-6-methylnicotinaldehyde and its Precursors

The synthesis of 2-Amino-6-methylnicotinaldehyde is not explicitly detailed in the provided literature, but a plausible synthetic strategy can be devised based on the synthesis of its precursors, such as 2-amino-6-methylnicotinic acid. A common starting material for such compounds is 2-chloro-3-cyano-6-methylpyridine.[4]

A potential multi-step synthesis could involve the initial formation of 2-amino-6-methylnicotinonitrile from 2-chloro-3-cyano-6-methylpyridine, followed by hydrolysis to 2-amino-6-methylnicotinic acid, and subsequent reduction to the target aldehyde.

Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid

This protocol is adapted from a one-pot synthesis method.[4][5]

Step 1: Amination and Hydrolysis

-

To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (1 equivalent).

-

Add a 28% aqueous solution of ammonia.[4]

-

Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.[4]

-

After cooling to room temperature, carefully vent the autoclave and remove the ammonia under reduced pressure.[4]

-

To the resulting reaction mixture containing 2-amino-6-methylnicotinamide, add potassium hydroxide (a suitable excess) and heat at 100°C for 3 hours with stirring.[4]

-

Cool the reaction solution to room temperature and acidify to a pH of 4-5 by the dropwise addition of 4N hydrochloric acid to precipitate the 2-amino-6-methylnicotinic acid.[4]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: Synthetic workflow for 2-Amino-6-methylnicotinaldehyde.

Step 2: Reduction to 2-Amino-6-methylnicotinaldehyde

The reduction of the carboxylic acid to the aldehyde can be achieved using a mild reducing agent to prevent over-reduction to the alcohol. A common method involves the conversion of the carboxylic acid to an activated intermediate, such as an amide or an acid chloride, followed by reduction. A more direct, albeit less common, approach would be a controlled reduction. A suitable method would be the use of lithium tri-tert-butoxyaluminum hydride.[6]

The Core Reactivity: A Multifaceted Chemical Hub

The reactivity of 2-Amino-6-methylnicotinaldehyde is dominated by the interplay of its three key functional groups: the aldehyde, the amino group, and the pyridine ring.

Condensation Reactions of the Aldehyde Group

The aldehyde group is highly susceptible to nucleophilic attack, making it an excellent substrate for condensation reactions.[7] These reactions are fundamental for carbon-carbon bond formation and the construction of complex molecular scaffolds.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a similar procedure for a related nicotinaldehyde derivative.[7]

-

In a round-bottom flask, dissolve 2-Amino-6-methylnicotinaldehyde (1 equivalent) in absolute ethanol.

-

Add malononitrile (1.1 equivalents) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

-

Collect the product by filtration, wash with cold ethanol, and dry.

Caption: Knoevenagel condensation of 2-Amino-6-methylnicotinaldehyde.

The Claisen-Schmidt condensation involves the reaction of the aldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form a chalcone derivative.

Protocol: Claisen-Schmidt Condensation with Acetophenone

This protocol is adapted from a similar procedure.[7]

-

Prepare a 10% aqueous solution of sodium hydroxide.

-

In a round-bottom flask, dissolve 2-Amino-6-methylnicotinaldehyde (1 equivalent) in ethanol.

-

Add acetophenone (1 equivalent) to the solution.

-

Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with vigorous stirring.

-

Allow the reaction to stir in the ice bath for several hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Cycloaddition and Cyclocondensation Reactions

The pyridine and amino functionalities of 2-Amino-6-methylnicotinaldehyde allow it to participate in various cycloaddition and cyclocondensation reactions, leading to the formation of fused heterocyclic systems.

A notable reaction of 2-aminopyridines is their participation in three-component reactions with aldehydes and alkynes to form imidazo[1,2-a]pyridines.[8] This reaction is often catalyzed by transition metals like copper.[8]

Conceptual Protocol:

-

In a suitable solvent such as water, combine 2-Amino-6-methylnicotinaldehyde (1 equivalent), a terminal alkyne (e.g., phenylacetylene, 1 equivalent), and another aldehyde (e.g., benzaldehyde, 1 equivalent).

-

Add a copper-based catalyst (e.g., a Cu-Mn bimetallic catalyst).[8]

-

Heat the reaction mixture with stirring.

-

The reaction proceeds through a domino sequence of coupling and 5-exo-dig cycloisomerization to yield the corresponding imidazo[1,2-a]pyridine derivative.[8]

Caption: Three-component synthesis of an imidazo[1,2-a]pyridine.

Oxidation and Reduction Reactions

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Standard oxidizing agents can be used for this transformation. A mild oxidant like potassium permanganate or silver oxide is often employed to avoid side reactions.

Conceptual Protocol (Oxidation):

-

Dissolve 2-Amino-6-methylnicotinaldehyde in a suitable solvent (e.g., aqueous acetone).

-

Add a solution of potassium permanganate dropwise at a controlled temperature (e.g., 0-10°C).

-

After the reaction is complete, quench any excess oxidant and work up the reaction to isolate the carboxylic acid.

Sodium borohydride is a common and effective reagent for the reduction of aldehydes to alcohols.

Conceptual Protocol (Reduction):

-

Dissolve 2-Amino-6-methylnicotinaldehyde in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise, controlling the temperature.

-

Stir the reaction until complete, then quench with a weak acid and extract the product.

Reactions of the Amino Group

The 2-amino group behaves as a typical nucleophile and can undergo acylation, alkylation, and other reactions characteristic of aromatic amines.

Applications in Drug Discovery and Materials Science

The diverse reactivity of 2-Amino-6-methylnicotinaldehyde makes it a valuable starting material for the synthesis of a wide range of compounds with potential biological activity. The resulting scaffolds, such as vinylogous amides, chalcones, and fused heterocycles, are prevalent in pharmacologically active compounds.[7] The 2-aminopyridine moiety itself is a precursor to a variety of heterocyclic compounds with antibacterial, anticancer, and anti-inflammatory properties.[9] Furthermore, the condensation products can serve as building blocks for functional materials.

Conclusion

2-Amino-6-methylnicotinaldehyde is a highly versatile and reactive molecule with significant potential for the synthesis of complex chemical entities. Its aldehyde and amino functionalities provide orthogonal handles for a variety of chemical transformations, including condensation, cycloaddition, oxidation, and reduction reactions. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore the rich chemistry of this compound and to leverage its potential in the development of novel therapeutics and advanced materials.

References